5-(Methylsulfanyl)spiro[2.3]hexane-5-carboxylic acid
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Overview
Description
5-(Methylsulfanyl)spiro[23]hexane-5-carboxylic acid is a chemical compound with the molecular formula C8H12O2S It is characterized by a spirocyclic structure, which includes a sulfur atom attached to a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfanyl)spiro[2.3]hexane-5-carboxylic acid can be achieved through several methods. One common approach involves the catalytic [1+2]-cycloaddition of ethyl 2-diazo-2-nitroacetate to a double bond of an unsaturated nitrile, followed by chemoselective reduction of the nitro and cyano groups, and hydrolysis of the ester moiety . Another method includes the visible-light-induced intramolecular [2+2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium(III) catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfanyl)spiro[2.3]hexane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
5-(Methylsulfanyl)spiro[2.3]hexane-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-(Methylsulfanyl)spiro[2.3]hexane-5-carboxylic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The sulfur atom and spirocyclic structure may play a crucial role in its bioactivity, potentially interacting with enzymes or receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
1-Aminospiro[2.3]hexane-1,5-dicarboxylic acid: A conformationally rigid analogue of glutamic acid.
1-Amino-5-(aminomethyl)spiro[2.3]hexane-1-carboxylic acid: A conformationally rigid analogue of lysine.
Uniqueness
5-(Methylsulfanyl)spiro[2.3]hexane-5-carboxylic acid is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other spirocyclic compounds. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H12O2S |
---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
5-methylsulfanylspiro[2.3]hexane-5-carboxylic acid |
InChI |
InChI=1S/C8H12O2S/c1-11-8(6(9)10)4-7(5-8)2-3-7/h2-5H2,1H3,(H,9,10) |
InChI Key |
SXLCVORLAJMDMD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1(CC2(C1)CC2)C(=O)O |
Origin of Product |
United States |
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